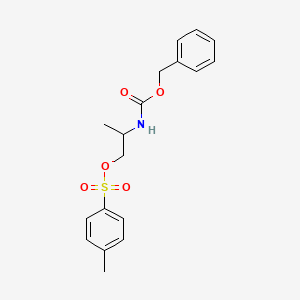
2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonated benzene derivative that is used as a reagent in organic synthesis. The compound has a wide range of applications in biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. The compound may also interact with enzymes and other proteins, altering their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, the compound has been shown to have cytotoxic effects on cancer cells in vitro. It may also have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate in lab experiments is its versatility. The compound can be used in a variety of organic reactions and has a wide range of applications in biochemistry and pharmacology. However, one limitation of the compound is its potential toxicity. Care should be taken when handling the compound, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for research on 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the characterization of the compound's mechanism of action and its interactions with enzymes and other proteins. Additionally, the compound's potential as an anticancer and antiviral agent should be further explored.
Méthodes De Synthèse
The synthesis of 2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate involves the reaction of 2-amino-1-phenylethanol with methyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with p-toluenesulfonyl chloride to yield the final product. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and acetonitrile.
Applications De Recherche Scientifique
2-(Phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate is commonly used as a reagent in organic synthesis. It is used in the preparation of various compounds, including peptides, amino acids, and heterocycles. The compound is also used in the synthesis of inhibitors of enzymes involved in cancer and viral infections.
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKPZVANSMRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
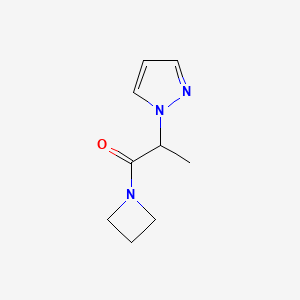
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)
![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2900508.png)

![2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2900510.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)
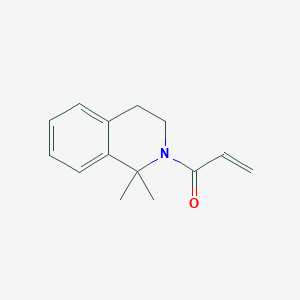
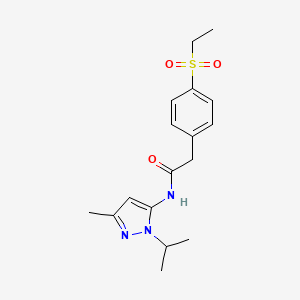
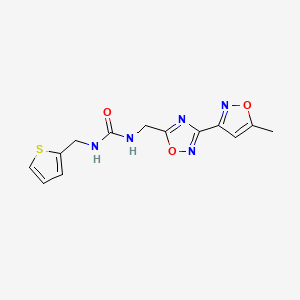
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)